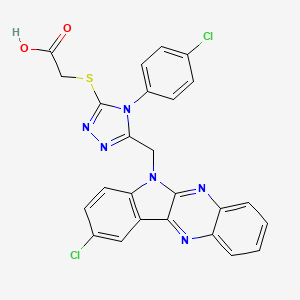

Acetic acid, ((5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-(4-chlorophenyl)-1H-1,3,4-triazol-2-yl)thio)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Acetic acid, ((5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-(4-chlorophenyl)-1H-1,3,4-triazol-2-yl)thio)- is a complex organic compound that features a unique combination of indoloquinoxaline, triazole, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-(4-chlorophenyl)-1H-1,3,4-triazol-2-yl)thio)- typically involves multiple steps:

Formation of the Indoloquinoxaline Core: The indoloquinoxaline core can be synthesized through a cyclization reaction involving an indole derivative and a quinoxaline precursor under acidic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with a nucleophilic site on the indoloquinoxaline core.

Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using azide and alkyne precursors under copper-catalyzed conditions.

Thioether Formation: The final step involves the formation of the thioether linkage, where a thiol group reacts with a suitable electrophilic site on the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the nitro groups (if present) or at the double bonds within the indoloquinoxaline core.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as sodium hydride, potassium tert-butoxide, and various halides are used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines (from nitro groups) and reduced indoloquinoxaline derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its unique structural features.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

Protein Binding: It can be used in studies involving protein-ligand interactions.

Medicine

Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Anticancer Research: Preliminary studies suggest potential anticancer activity, making it a subject of interest in oncology research.

Industry

Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Agriculture: It may be used in the development of new agrochemicals.

Mechanism of Action

The mechanism of action of acetic acid, ((5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-(4-chlorophenyl)-1H-1,3,4-triazol-2-yl)thio)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

Acetic acid, ((5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-(4-methylphenyl)-1H-1,3,4-triazol-2-yl)thio)-: Similar structure but with a methyl group instead of a chlorine atom on the phenyl ring.

Acetic acid, ((5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-(4-fluorophenyl)-1H-1,3,4-triazol-2-yl)thio)-: Similar structure but with a fluorine atom instead of a chlorine atom on the phenyl ring.

Uniqueness

The presence of the chlorine atom on the phenyl ring and the specific arrangement of the indoloquinoxaline and triazole rings make this compound unique

Biological Activity

The compound Acetic acid, ((5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-(4-chlorophenyl)-1H-1,3,4-triazol-2-yl)thio)- is a complex organic molecule that integrates several pharmacologically active moieties. This article aims to explore its biological activity, focusing on its potential therapeutic applications based on current research findings.

Structural Overview

This compound features a triazole ring, which is known for its diverse biological activities. The triazole structure can be categorized into two types: 1,2,3-triazole and 1,2,4-triazole. Each type exhibits unique properties that contribute to the biological efficacy of the compounds derived from them. The presence of an indole and quinoxaline moiety further enhances its pharmacological profile.

Anticancer Properties

Research indicates that triazole derivatives exhibit significant anticancer activity. For instance, compounds containing the 1,2,4-triazole structure have been shown to possess potent antitumor effects against various cancer cell lines. A study demonstrated that certain triazole derivatives could inhibit tumor growth by inducing apoptosis in cancer cells (IC50 values ranging from 6.52 μM to 38.72 μM against MCF-7 and A549 cell lines) . The incorporation of the indole structure in this compound may enhance its interaction with biological targets involved in cancer proliferation.

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. They inhibit the synthesis of ergosterol in fungal cells by targeting cytochrome P450 enzymes (CYP51), leading to increased membrane permeability and cell death . The specific compound may exhibit similar antimicrobial activity due to its structural components.

Anti-inflammatory Effects

The anti-inflammatory potential of triazoles has been documented in multiple studies. Compounds with triazole rings have shown effectiveness in reducing inflammatory markers and mediating immune responses . This suggests that the compound could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

Several studies highlight the effectiveness of triazole-containing compounds:

- Anticancer Activity : A series of triazole derivatives were synthesized and evaluated for their anticancer properties against various human cancer cell lines. Results indicated significant cytotoxic effects with specific derivatives showing IC50 values below 10 μM .

- Antimicrobial Efficacy : In a comparative study involving multiple triazole derivatives, one compound demonstrated a minimum inhibitory concentration (MIC) of 12.5 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), underscoring its potential as an antimicrobial agent .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymes : The presence of the triazole ring allows for coordination with heme iron in CYP enzymes, inhibiting their activity and disrupting essential metabolic pathways in pathogens .

- Induction of Apoptosis : The indole moiety is known to facilitate apoptosis through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins .

Properties

CAS No. |

116989-82-3 |

|---|---|

Molecular Formula |

C25H16Cl2N6O2S |

Molecular Weight |

535.4 g/mol |

IUPAC Name |

2-[[5-[(9-chloroindolo[3,2-b]quinoxalin-6-yl)methyl]-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |

InChI |

InChI=1S/C25H16Cl2N6O2S/c26-14-5-8-16(9-6-14)33-21(30-31-25(33)36-13-22(34)35)12-32-20-10-7-15(27)11-17(20)23-24(32)29-19-4-2-1-3-18(19)28-23/h1-11H,12-13H2,(H,34,35) |

InChI Key |

GQBFYTCXYOJENU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)Cl)N(C3=N2)CC5=NN=C(N5C6=CC=C(C=C6)Cl)SCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.